molecular formula C7H12BrNOS B8541160 3-(4-Bromobutyl)-4-thiazolidinone

3-(4-Bromobutyl)-4-thiazolidinone

Cat. No. B8541160
M. Wt: 238.15 g/mol
InChI Key: XJWHYQCVFUOUHF-UHFFFAOYSA-N
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Description

3-(4-Bromobutyl)-4-thiazolidinone is a useful research compound. Its molecular formula is C7H12BrNOS and its molecular weight is 238.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromobutyl)-4-thiazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromobutyl)-4-thiazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H12BrNOS

Molecular Weight

238.15 g/mol

IUPAC Name

3-(4-bromobutyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H12BrNOS/c8-3-1-2-4-9-6-11-5-7(9)10/h1-6H2

InChI Key

XJWHYQCVFUOUHF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CS1)CCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-thiazolidinone (25 g), dimethylformamide (DMF hereafter, 500 ml) and KOH (27.16 g) was stirred under N2 at room temperature for 1.5 h. To the resulting mixture was added 1,4-dibromobutane (101 ml), which rapidly caused the reaction mixture to turn milky white. Stirring was continued at room temperature for 44 h. The reaction mixture was poured into H2O (1000 ml) and the aqueous mixture was extracted with ethyl acetate (EtOAc hereafter, 3×300 ml). the combined extracts were washed successively with H2O (300 ml) and brine (300 ml), dried over Na2SO4, and concentrated in vacuo to an amber oil. HPLC (high performance liquid chromatography) of a 44.95 g aliquot yielded 7.15 g of an oil which upon distillation yielded a clear liquid, b.p. 134°-137° C./0.12 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27.16 g
Type
reactant
Reaction Step Two
Quantity
101 mL
Type
reactant
Reaction Step Three
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Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-oxothiazolidine (25 g,) dimethylformamide (500 ml), and KOH (27.16 g) was stirred under N2 at room temperature for 1.5 hours. To the resulting mixture was added 1,4-dibromobutane (101 ml) and stirring was continued at room temperature for 44 hours. The reaction mixture was poured into H2O (1000 ml) and the aqueous mixture was extracted three times with 300 ml portions of ethyl acetate. The combined extracts were washed with H2O (300 ml) and brine (300 ml), dried over Na2SO4, and concentrated in vacuo to an oil. HPLC of a 44.95 g aliquot yielded 7.15 g of an oil which upon distillation yielded a clear liquid, b.p. 134°-137° C/0.12 mmHg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
27.16 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

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